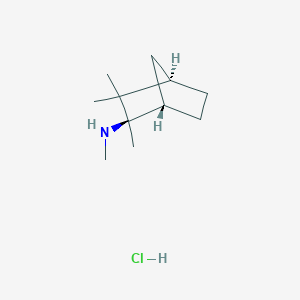

R-(-)-Mecamylamine Hydrochloride

Description

The exact mass of the compound (-)-Mecamylamine Hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1S,2R,4R)-N,2,3,3-tetramethylbicyclo[2.2.1]heptan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N.ClH/c1-10(2)8-5-6-9(7-8)11(10,3)12-4;/h8-9,12H,5-7H2,1-4H3;1H/t8-,9+,11-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKVZBNCYEICAQP-GITWGATASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC(C2)C1(C)NC)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1([C@H]2CC[C@H](C2)C1(C)C)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60493914 | |

| Record name | (1S,2R,4R)-N,2,3,3-Tetramethylbicyclo[2.2.1]heptan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60493914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107596-31-6 | |

| Record name | (-)-Mecamylamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107596316 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1S,2R,4R)-N,2,3,3-Tetramethylbicyclo[2.2.1]heptan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60493914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 107596-31-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MECAMYLAMINE HYDROCHLORIDE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Y5C5OWB4R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Historical Trajectory of Mecamylamine Research

Mecamylamine (B1216088) first entered the scientific landscape in the 1950s, introduced by Merck & Co. as a therapeutic agent for hypertension. nih.govwikipedia.org It functioned as a ganglionic blocker, a class of drugs that inhibits the transmission of nerve impulses in the autonomic ganglia. nih.govdrugbank.comresearchgate.net This mechanism effectively reduced blood pressure, establishing mecamylamine's initial role in clinical practice. drugbank.comnih.gov However, its use as an antihypertensive agent eventually declined due to the development of newer agents and a growing understanding of its broader pharmacological profile. nih.govdrugbank.com

Transition of Research Focus: from Peripheral Ganglionic Blockade to Central Nervous System Mechanisms

The pivotal discovery that mecamylamine (B1216088) could cross the blood-brain barrier marked a significant turning point in its research trajectory. drugbank.comnih.govnih.gov This characteristic distinguished it from other ganglionic blockers like the quaternary ammonium (B1175870) compound hexamethonium (B1218175) and opened the door to investigating its effects within the central nervous system (CNS). nih.govduke.edu

Researchers soon realized that the doses required to elicit CNS effects were substantially lower than those needed for antihypertensive action. nih.govnih.govnih.gov This led to a paradigm shift, with research efforts pivoting from its peripheral ganglionic blocking properties to its role as a non-competitive antagonist of nicotinic acetylcholine (B1216132) receptors (nAChRs) in the brain. nih.govnih.govnih.gov This transition sparked extensive investigation into its potential applications in understanding a variety of CNS processes and disorders, including addiction and mood disorders. nih.govnih.govacs.org

Academic Rationale for Investigating Mecamylamine Stereoisomers

Mecamylamine (B1216088) is a racemic mixture, meaning it is composed of equal parts of two stereoisomers: S-(+)-Mecamylamine and R-(-)-Mecamylamine. acs.orgresearchgate.net Stereoisomers are molecules that have the same chemical formula and sequence of bonded atoms but differ in the three-dimensional orientation of their atoms. biomedgrid.com This difference in spatial arrangement can lead to significantly different biological activities, as the interaction between a drug and its target receptor is often highly stereoselective. biomedgrid.com

R Mecamylamine Hydrochloride As a Foundational Research Probe for Nicotinic Acetylcholine Receptors

Mechanisms of Nicotinic Acetylcholine Receptor (nAChR) Antagonism

This compound is a well-characterized non-competitive antagonist of nicotinic acetylcholine receptors (nAChRs). nih.govnih.gov Unlike competitive antagonists that bind to the same site as the endogenous agonist acetylcholine (ACh), R-(-)-mecamylamine acts via a different mechanism, primarily by blocking the open ion channel of the receptor. nih.gov This action prevents the influx of ions that would normally occur upon receptor activation, thereby inhibiting neuronal signaling.

Characterization of Noncompetitive Antagonism

The noncompetitive nature of R-(-)-mecamylamine's antagonism is evident from several key observations. Its inhibitory effect is not readily surmounted by increasing the concentration of the agonist, a hallmark of noncompetitive inhibition. nih.gov Studies have shown that mecamylamine's inhibition of neuronal nAChRs is voltage-dependent, meaning its blocking efficacy is influenced by the membrane potential of the cell. researchgate.netnih.gov

Furthermore, the recovery from mecamylamine-induced block is typically slow and may not be complete even after extended washout periods, suggesting a strong interaction with the receptor-channel complex. nih.govnih.gov This prolonged inhibition is a characteristic feature of its noncompetitive, channel-blocking mechanism. researchgate.netnih.gov It is proposed that mecamylamine enters the ion channel when it is opened by an agonist and becomes "trapped" within the channel pore as the receptor transitions to a closed or desensitized state. science.gov

Stereoselective Interactions with nAChR Subtypes

The pharmacological actions of mecamylamine are stereoselective, with the R-(-) and S-(+) enantiomers exhibiting different affinities and efficacies at various nAChR subtypes. This stereoselectivity is crucial for understanding the specific effects of R-(-)-mecamylamine.

The α4β2 nAChR, a major subtype in the central nervous system, exists in two primary stoichiometries with differing sensitivities to nicotine (B1678760): a high-sensitivity (HS) form, typically (α4)2(β2)3, and a low-sensitivity (LS) form, typically (α4)3(β2)2. nih.govscienceopen.comucl.ac.uk

R-(-)-mecamylamine acts as a noncompetitive inhibitor at both high-sensitivity and low-sensitivity α4β2 nAChRs. researchgate.net In contrast, the S-(+) enantiomer has been shown to act as a positive allosteric modulator at the high-sensitivity α4β2 nAChR, while inhibiting the low-sensitivity form. nih.govresearchgate.net This differential action underscores the importance of stereochemistry in the interaction with α4β2 receptors. While some studies suggest little difference in the 50% inhibition concentration (IC50) values between the enantiomers for a given receptor subtype, significant differences in their dissociation rates (off-rates) have been observed. nih.govacs.org Specifically, S-(+)-mecamylamine appears to dissociate more slowly from α4β2 receptors than R-(-)-mecamylamine. nih.govacs.org

| Receptor Subtype & Stoichiometry | R-(-)-Mecamylamine Effect | S-(+)-Mecamylamine Effect |

| α4β2 (High Sensitivity - (α4)2(β2)3) | Noncompetitive Inhibition | Positive Allosteric Modulation |

| α4β2 (Low Sensitivity - (α4)3(β2)2) | Noncompetitive Inhibition | Noncompetitive Inhibition |

R-(-)-mecamylamine exhibits a broad spectrum of antagonist activity across various nAChR subtypes, although with some degree of selectivity. nih.gov

α3β4 nAChRs: This subtype, prominently found in autonomic ganglia, is a primary target for the antihypertensive effects of mecamylamine. acs.org Both R-(-) and S-(+) mecamylamine inhibit α3β4 receptors, with the S-(+) isomer showing a slower off-rate. nih.govacs.org

α7 nAChRs: R-(-)-mecamylamine is an antagonist at the homomeric α7 nAChR subtype. nih.govnih.gov

α2β4 and α4β4 nAChRs: Racemic mecamylamine has been shown to have a greater inhibitory efficacy at α2β4 and α4β4 nAChRs compared to other subtypes like α4β2 and α7. nih.gov

| nAChR Subtype | R-(-)-Mecamylamine Antagonist Activity | Notes |

| α3β4 | Yes | S-(+)-mecamylamine has a slower dissociation rate. nih.govacs.org |

| α7 | Yes | |

| α2β4 | Yes | Racemic mecamylamine shows higher efficacy at this subtype. nih.gov |

| α4β4 | Yes | Racemic mecamylamine shows higher efficacy at this subtype. nih.gov |

Allosteric modulators bind to a site on the receptor that is distinct from the agonist binding site, altering the receptor's response to the agonist. nih.gov While the primary mechanism of R-(-)-mecamylamine is noncompetitive antagonism through channel block, the broader pharmacology of mecamylamine enantiomers includes allosteric effects. As mentioned, S-(+)-mecamylamine is a positive allosteric modulator of high-sensitivity α4β2 nAChRs. nih.govresearchgate.net In contrast, R-(-)-mecamylamine consistently acts as an inhibitor. researchgate.net The structural basis for these differing allosteric effects lies in the distinct binding interactions of the enantiomers within the receptor's transmembrane domain. acs.org

Structural Elucidation of this compound Binding Sites

High-resolution nuclear magnetic resonance (NMR) and molecular docking studies have provided insights into the binding sites of mecamylamine enantiomers within the transmembrane domain (TMD) of the α4β2 nAChR. acs.org These studies reveal that R-(-)-mecamylamine interacts with both luminal (channel-lining) and non-luminal sites.

In the (α4)3(β2)2 (low sensitivity) stoichiometry, R-(-)-mecamylamine has been shown to interact with specific sites that are not engaged by its S-(+) counterpart. acs.org These include a luminal site (L2') near the extracellular end of the channel and an intrasubunit site within the α4-TM3 transmembrane helix. acs.org At one of the luminal sites, the positively charged amino group of R-(-)-mecamylamine can form an electrostatic interaction with the carboxylic group of the α4-Glu266 residue. acs.org

Within a non-luminal, α4-intrasubunit site, R-(-)-mecamylamine engages in van der Waals interactions with residues such as α4-Lys246, α4-Pro240, and α4-Val236. acs.org Furthermore, a hydrogen bond can be formed between the amino group of R-(-)-mecamylamine and the hydroxyl group of α4-Thr296 in the α4-TM3-intrasubunit site. acs.org These distinct interactions at multiple sites within the receptor's transmembrane domain contribute to the specific pharmacological profile of R-(-)-mecamylamine.

Luminal Binding Site Characterization (e.g., L1', L2' sites)

In the (α4)3(β2)2 stoichiometry of the nAChR, R-(-)-Mecamylamine interacts with two distinct luminal sites. nih.govacs.org One site, designated L1', is located near the threonine ring at position 2' of the ion channel. nih.govacs.org The other site, L2', is situated closer to the extracellular ring at position 20'. nih.govacs.org

At the L2' site, the positively charged amino group of R-(-)-Mecamylamine forms a short-range electrostatic interaction with the carboxylic group of the α4-Glu266 residue (position 20'). nih.govacs.org Concurrently, the aliphatic portion of the molecule engages in van der Waals interactions with the aliphatic moiety of α4-Ile267 (position 21'). nih.govacs.org

Intrasubunit Binding Sites within nAChR Transmembrane Domains (e.g., α4-TM1, α4-TM2, α4-TM3)

Beyond the channel lumen, R-(-)-Mecamylamine also binds to non-luminal, intrasubunit sites within the transmembrane domains of the α4 subunit. nih.govacs.org In the (α4)3(β2)2 receptor, two such non-luminal binding sites have been identified: an α4-intrasubunit site and an α4-TM3-intrasubunit site. nih.govacs.org

The α4-intrasubunit site is located at the cytoplasmic ends of the α4-TM1 and α4-TM2 domains. acs.org Here, R-(-)-Mecamylamine interacts with nonpolar residues α4-Pro240 and α4-Val236 (at TM1) and the aliphatic portion of α4-Lys246 (at TM2, not facing the ion channel lumen) through van der Waals contacts. nih.govacs.org

The α4-TM3-intrasubunit site involves an interaction with the α4-TM3 domain. nih.govacs.org

Identification of Key Interacting Residues and Molecular Forces (e.g., Hydrogen Bonding, Van der Waals Interactions)

The binding of R-(-)-Mecamylamine to nAChRs is mediated by a combination of molecular forces. A key interaction at the α4-TM3-intrasubunit site is a hydrogen bond formed between the amino moiety of R-(-)-Mecamylamine and the hydroxyl group of α4-Thr296 located at TM3. nih.govacs.org

Van der Waals forces play a significant role in the binding at the α4-intrasubunit site, involving interactions with α4-Pro240, α4-Val236, and the aliphatic part of α4-Lys246. nih.govacs.org Additionally, at the L2' luminal site, van der Waals contacts occur with the aliphatic part of α4-Ile267. nih.govacs.org

An electrostatic interaction is also crucial at the L2' site, where the positively charged amino group of R-(-)-Mecamylamine interacts with the carboxylic group of α4-Glu266. nih.govacs.org

Table 1: Key Interactions of R-(-)-Mecamylamine with nAChR Subunits

| Binding Site | Interacting Residues | Molecular Forces |

|---|---|---|

| Luminal Sites | ||

| L2' | α4-Glu266 (position 20'), α4-Ile267 (position 21') | Electrostatic interaction, Van der Waals contacts |

| Intrasubunit Sites | ||

| α4-intrasubunit | α4-Pro240 (TM1), α4-Val236 (TM1), α4-Lys246 (TM2) | Van der Waals contacts |

| α4-TM3-intrasubunit | α4-Thr296 (TM3) | Hydrogen bond |

Voltage-Dependent Inhibition of nAChRs

The blockade of nAChRs by mecamylamine is voltage-dependent. nih.govnih.gov This means that the effectiveness of the block is influenced by the membrane potential of the neuron. Studies on rat chromaffin cells have shown that mecamylamine potently depresses the inward currents elicited by nicotine. nih.gov This inhibition is slowly reversible upon washing out the drug. nih.gov

The voltage-dependent nature of the block is demonstrated by the observation that the block can be promptly relieved by a combination of membrane depolarization and a pulse of a nAChR agonist like nicotine. nih.gov Neither depolarization nor agonist application alone is sufficient to relieve the block. nih.gov This suggests that mecamylamine acts as an open-channel blocker, meaning it enters and blocks the ion channel when it is in the open state. nih.govnih.gov The antagonist is then thought to be trapped within the closed channel. nih.gov For the block to be relieved, the channel must reopen, and the membrane must be depolarized to facilitate the escape of the mecamylamine molecule. nih.gov

Modulation of Other Neurotransmitter Systems

Investigation of N-methyl-D-aspartate (NMDA) Receptor Blockade

Mecamylamine has been shown to inhibit N-methyl-D-aspartate (NMDA) receptors. nih.gov However, this interaction occurs at concentrations higher than those required for its effects on nAChRs. nih.gov For instance, mecamylamine inhibits the binding of MK-801, a well-known NMDA receptor antagonist, and blocks NMDA-induced norepinephrine (B1679862) release in the hippocampus at concentrations greater than 5 μM in vitro. nih.gov

Effects on Serotonergic Neurotransmission (e.g., Dorsal Raphe Nucleus 5-HT Neurons)

Mecamylamine can also modulate the serotonin (B10506) (5-HT) system. Studies have demonstrated that mecamylamine increases the firing rate of 5-HT neurons in the dorsal raphe nucleus (DRN). researchgate.netmedchemexpress.com The DRN is a major source of serotonergic projections throughout the brain. nih.gov

The mechanism behind this increase in firing frequency appears to be a dual action on the inputs to these neurons. Mecamylamine has been observed to increase glutamatergic (excitatory) input while decreasing GABAergic (inhibitory) input to 5-HT DRN neurons. medchemexpress.com Furthermore, there is evidence suggesting that mecamylamine may block the reuptake of serotonin, an effect consistent with the mechanism of some antidepressant medications. nih.gov

Influence on Dopaminergic Pathways (e.g., Nicotine-Evoked Dopamine (B1211576) Release Inhibition from Striatal Slices)

Mecamylamine hydrochloride exerts a significant influence on dopaminergic pathways, primarily through its action as a non-competitive antagonist of nicotinic acetylcholine receptors (nAChRs). nih.govmedchemexpress.comtocris.com These receptors are located on dopaminergic neurons in key brain regions, including the ventral tegmental area (VTA) and the striatum. nih.govnih.gov The activation of nAChRs, particularly by nicotine, typically leads to an increase in dopamine release. nih.gov By blocking these receptors, mecamylamine can inhibit this release, a mechanism central to its pharmacological profile. nih.govnih.gov

Research indicates that mecamylamine inhibits the release of dopamine from both striatal and mesolimbic dopaminergic neurons. nih.gov This action is believed to underlie its effects on the reward and reinforcement mechanisms associated with substances like nicotine and ethanol (B145695). nih.govnih.gov Studies using rat brain tissue have provided detailed insights into this inhibitory effect. For instance, investigations on the effect of racemic mecamylamine on the alpha-methyl-p-tyrosine (AMPT)-induced depletion of dopamine found that mecamylamine slowed the rate of dopamine depletion from both the striatum and the mesolimbic area. nih.gov

The most direct evidence of mecamylamine's influence on dopaminergic pathways comes from studies examining nicotine-stimulated dopamine release from striatal slices. In these experiments, brain tissue is superfused with a solution containing nicotine, which triggers the release of pre-loaded radiolabeled dopamine ([³H]DA). The addition of mecamylamine to the superfusion buffer has been shown to inhibit this nicotine-evoked dopamine release in a concentration-dependent manner. nih.gov

Detailed analysis of the concentration-response curve for nicotine in the presence of mecamylamine reveals a rightward and downward shift that cannot be overcome by increasing the concentration of nicotine. nih.gov This pattern is characteristic of non-competitive inhibition, indicating that mecamylamine does not directly compete with nicotine for the same binding site on the nAChR. nih.gov Instead, it likely binds to a different site on the receptor channel to block its function. acs.org

The following table summarizes the findings from a study that evaluated the ability of racemic mecamylamine to inhibit nicotine-evoked [³H]dopamine release from superfused rat striatal slices. nih.gov

Research Findings: Inhibition of Nicotine-Evoked Dopamine Release by Mecamylamine

| Mecamylamine Concentration | Nicotine Concentration | Result | Mechanism of Action |

| 10 nM - 10 µM | 10 µM | Produces a concentration-dependent inhibition of nicotine-evoked [³H]DA overflow. | Non-competitive Inhibition |

| 10 µM | 10 µM | Causes significant inhibition of the dopamine release response. researchgate.net | Non-competitive Inhibition |

This table is based on data from studies using racemic mecamylamine to investigate its effect on dopamine release in rat striatal slices.

While much of the foundational research on dopamine inhibition has been conducted using racemic mecamylamine, which is a mixture of the S-(+)- and R-(-)- enantiomers, differences in the pharmacological properties of the individual stereoisomers have been noted. nih.govnih.govwikipedia.org For example, the S-(+)-enantiomer dissociates more slowly from α4β2 and α3β4 nAChR subtypes than the R-(-)-enantiomer. wikipedia.org However, the general mechanism of non-competitively blocking nAChRs to inhibit dopamine release is a key action attributed to the mecamylamine molecule as a whole. nih.govnih.gov

Central Nervous System Penetration and Distribution Studies

A critical characteristic of this compound is its ability to cross the blood-brain barrier, a feature not shared by other ganglionic blockers like the quaternary ammonium (B1175870) compound hexamethonium (B1218175). nih.gov This penetration into the central nervous system (CNS) is fundamental to its investigation for neuropsychiatric disorders. nih.govresearchgate.net As a secondary amine, mecamylamine is well-absorbed and readily enters the CNS. nih.govdrugbank.comdrugbank.com

Studies investigating the brain distribution of mecamylamine in rats have revealed a rapid uptake followed by a plateau in concentration after about 15 minutes. nih.gov The distribution is not uniform across the brain; instead, it correlates with the density of its target, the nicotinic acetylcholine receptors (nAChRs). nih.gov Brain regions with a high density of nAChRs, such as the colliculi, hippocampus, and cortex, show higher concentrations of the compound compared to areas with fewer nAChRs, like the cerebellum and white matter. nih.gov This targeted distribution underscores the compound's mechanism of action within specific neural circuits. Furthermore, research has shown that S-(+)-mecamylamine dissociates more slowly from certain nAChR subtypes (α4β2 and α3β4) than the R-(-)-enantiomer, suggesting potential differences in regional brain kinetics between the two isomers. wikipedia.org

Table 1: Regional Brain Distribution of Mecamylamine in Rats This table is interactive. Click on the headers to sort the data.

| Brain Region | Relative Mecamylamine Concentration | Corresponding nAChR Density |

|---|---|---|

| Colliculi | High | High |

| Hippocampus | High | High |

| Cortex | High | High |

| Cerebellum | Low | Low |

| White Matter | Low | Low |

Excretion Kinetics and the Influence of Urinary pH on Elimination

Mecamylamine is eliminated from the body slowly and is primarily excreted unchanged in the urine. drugbank.comnih.gov A key factor influencing its rate of renal elimination is urinary pH. drugbank.com As a weak base, the ionization state of mecamylamine is highly dependent on the pH of its environment. nih.gov

In acidic urine, a greater proportion of the mecamylamine molecule becomes ionized (protonated). nottingham.ac.uk This increased polarity makes it more water-soluble and reduces its ability to be reabsorbed from the renal tubules back into the bloodstream, thereby promoting its excretion. nih.govnottingham.ac.uk Conversely, in alkaline urine, mecamylamine remains in a less ionized, more lipid-soluble state. nottingham.ac.uk This facilitates its passive reabsorption from the tubules, leading to a decreased rate of renal excretion and a longer half-life in the body. drugbank.comnih.gov This pH-dependent elimination is a critical consideration in pharmacokinetic studies, as variations in diet or physiological state can alter urinary pH and consequently affect the drug's plasma concentration and duration of action. drugbank.comnih.gov

Table 2: Influence of Urinary pH on Mecamylamine Renal Excretion This table is interactive. Click on the headers to sort the data.

| Urinary Condition | Ionization State of Mecamylamine | Tubular Reabsorption | Rate of Renal Excretion |

|---|---|---|---|

| Acidic (Low pH) | High (More Ionized) | Decreased | Increased/Promoted |

| Alkaline (High pH) | Low (Less Ionized) | Increased | Decreased/Reduced |

Concentration-Effect Relationships in Preclinical and Clinical Research Models

The relationship between the concentration of mecamylamine and its observed effects has been explored in various research settings. In preclinical models, mecamylamine demonstrates a concentration-dependent inhibition of nicotine-evoked dopamine ([³H]DA) release, with maximum inhibition achieved at a concentration of 10 μM. nih.gov Studies evaluating the enantiomers have found that R-(-)-mecamylamine specifically inhibits agonist-induced activation of high-sensitivity α4β2 nAChRs, while the S-(+)-enantiomer can potentiate it, highlighting stereoselective differences in their pharmacodynamic profiles. nih.gov In animal models of depression, such as the forced swim test in mice, mecamylamine has shown antidepressant-like effects. nih.govtocris.com

In clinical research with healthy human subjects, the concentration-effect relationship has been quantified for cognitive and physiological functions. A steep increase in cognitive impairment, particularly in tasks evaluating short-term working memory, was observed at plasma concentrations below 100 μg L⁻¹. nih.govchdr.nl At higher plasma concentrations, mecamylamine induced a decrease in performance on tests of visual and fine motor coordination, with a reported half-maximal effective concentration (EC₅₀) of 97 μg L⁻¹. nih.govchdr.nl Furthermore, a decrease in systolic and diastolic blood pressure was noted to occur exponentially at plasma concentrations above 80 μg L⁻¹. nih.govchdr.nl These findings illustrate that distinct effects of the drug manifest at different concentration ranges.

Development and Application of Pharmacokinetic-Pharmacodynamic (PKPD) Models

To integrate the complex data on pharmacokinetics and pharmacodynamics, sophisticated PKPD models have been developed. One such model for oral mecamylamine utilized nonlinear mixed-effects (NLME) methods to quantify its PK profile and correlate plasma concentrations with effects on a battery of cognitive and neurophysiological tests in healthy individuals. nih.gov

The pharmacokinetic data was best described by a one-compartment linear kinetic model. nih.govchdr.nl This model estimated key parameters that describe the drug's movement through the body. The application of this PKPD model allows for a quantitative understanding of the effects of nicotinic receptor blockade. nih.gov It provides a powerful tool to simulate different scenarios, optimize the design of future clinical trials, and gain deeper insight into the role of the nicotinic cholinergic system in human cognition and physiology. nih.govchdr.nl

Table 3: Pharmacokinetic Parameters of Mecamylamine from a PKPD Model This table is interactive. Click on the headers to sort the data.

| Pharmacokinetic Parameter | Estimated Value | Description |

|---|---|---|

| Clearance (CL) | 0.28 ± 0.015 L/min | The rate at which the drug is removed from the body. |

| Volume of Distribution (Vd) | 291 ± 5.15 L | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |

| Pharmacokinetic Model | One-compartment linear | A model that describes the body as a single, uniform compartment. |

Comparative Stereoselective Studies in Animal Models

Assessment of Behavioral and Neurobiological Efficacy Differences Between R-(-) and S-(+)-Mecamylamine

Investigations into the stereoselective effects of mecamylamine have demonstrated notable differences in the behavioral and neurobiological efficacy between the R-(-) and S-(+) enantiomers. While some early research suggested a lack of stereoselectivity, more recent and detailed studies have uncovered distinct actions at nicotinic acetylcholine receptors (nAChRs) and consequent behavioral outcomes. nih.gov

Initial studies in mouse models found no significant difference in potency between racemic mecamylamine, S-(+)-mecamylamine, and R-(-)-mecamylamine in inhibiting nicotine-induced decreases in spontaneous activity and antinociceptive effects. nih.gov Similarly, research on human nAChR subtypes (α3β4, α4β2, α3β2, and α7) expressed in Xenopus oocytes showed no significant differences in the inhibition of acetylcholine-evoked currents between the two stereoisomers. nih.gov However, a key difference was observed in the dissociation rates, with S-(+)-mecamylamine showing a slower off-rate at α4β2 and α3β4 nAChRs. nih.gov

More recent findings have highlighted the differential modulation of α4β2 nAChRs, which exist in high-sensitivity and low-sensitivity isoforms. S-(+)-Mecamylamine has been shown to act as a positive allosteric modulator of high-sensitivity α4β2 nAChRs while inhibiting low-sensitivity α4β2 nAChRs more effectively than R-(-)-mecamylamine. nih.gov In contrast, R-(-)-mecamylamine inhibits both high- and low-sensitivity α4β2 nAChRs. nih.gov This differential activity may contribute to the observed procognitive effects of low-dose racemic mecamylamine. nih.gov

Furthermore, studies on neuronal firing have revealed that S-(+)-mecamylamine is more effective than R-(-)-mecamylamine at increasing the firing rate of serotonin neurons. This is attributed to S-(+)-mecamylamine's positive allosteric modulation at high-sensitivity α4β2 nAChRs on glutamate (B1630785) terminals, which enhances excitatory currents. Conversely, R-(-)-mecamylamine decreases these excitatory currents by blocking high-sensitivity α4β2 nAChRs and also reduces inhibitory currents by blocking α7 nAChRs on GABAergic terminals.

In behavioral models of depression and anxiety, S-(+)-mecamylamine (also known as TC-5214) has demonstrated more robust antidepressant and anxiolytic activity compared to the R-(-) enantiomer. nih.gov

Interestingly, neuromuscular-type nAChRs appear to be more sensitive to R-(-)-mecamylamine than to S-(+)-mecamylamine, suggesting that S-(+)-mecamylamine may have a more favorable side-effect profile by being more selective for neuronal nAChRs. nih.govnih.gov

| Parameter | R-(-)-Mecamylamine | S-(+)-Mecamylamine | Reference |

|---|---|---|---|

| Inhibition of Nicotine-Induced Hypoactivity | No significant difference from S-(+) isomer | No significant difference from R-(-) isomer | nih.gov |

| Inhibition of Nicotine-Induced Antinociception | No significant difference from S-(+) isomer | No significant difference from R-(-) isomer | nih.gov |

| Modulation of High-Sensitivity α4β2 nAChRs | Inhibitor | Positive Allosteric Modulator | nih.gov |

| Modulation of Low-Sensitivity α4β2 nAChRs | Inhibitor | More potent inhibitor than R-(-) isomer | nih.gov |

| Effect on Serotonin Neuron Firing | Less effective increase | More effective increase | |

| Antidepressant/Anxiolytic Activity | Less robust | More robust | nih.gov |

| Affinity for Neuromuscular-type nAChRs | More sensitive | Less sensitive | nih.govnih.gov |

Comparative Analysis of Safety and Tolerability Profiles of Stereoisomers

This improved safety profile for S-(+)-mecamylamine is potentially linked to its lower sensitivity for neuromuscular-type nAChRs compared to R-(-)-mecamylamine, which may reduce peripheral side effects. nih.govnih.gov

| Adverse Effect | Racemic Mecamylamine | R-(-)-Mecamylamine | S-(+)-Mecamylamine (TC-5214) | Reference |

|---|---|---|---|---|

| Ptosis | Observed | Observed | Less pronounced | nih.gov |

| Tremors | Observed | Observed | Less pronounced | nih.gov |

| Immobility | Observed | Observed | Less pronounced | nih.gov |

| Rapid Breathing | Observed | Observed | Less pronounced | nih.gov |

| Mortality | Higher | Higher | Lower | nih.gov |

Research in Substance Use Disorder Models

The role of mecamylamine in substance use disorders, particularly nicotine dependence, has been a significant area of preclinical investigation. These studies have primarily utilized the racemic form of mecamylamine.

Nicotine Dependence Research

Preclinical studies have consistently demonstrated that racemic mecamylamine can modulate the reinforcing effects of nicotine. In animal models, mecamylamine has been shown to dose-dependently decrease intravenous nicotine self-administration. nih.gov This effect is attributed to the blockade of nAChRs, which are crucial for mediating the rewarding properties of nicotine. nih.govnih.gov The administration of mecamylamine can attenuate the reinstatement of nicotine-conditioned place preference, suggesting a potential role in preventing relapse. nih.gov

While these findings highlight the importance of nAChR antagonism in reducing nicotine reinforcement, the majority of this research has been conducted with racemic mecamylamine. There is a lack of specific published data on the effects of this compound alone in nicotine self-administration paradigms. Therefore, the precise contribution of the R-(-) enantiomer to the observed effects of the racemate in this context remains to be fully elucidated.

The discriminative stimulus effects of a drug are the interoceptive cues that allow an animal to distinguish it from a placebo or other drugs. Racemic mecamylamine has been shown to effectively block the discriminative stimulus effects of nicotine in various animal models, including rats and rhesus monkeys. nih.govnih.gov This blockade provides strong evidence for the involvement of nAChRs in the subjective effects of nicotine. nih.gov

Alcohol Use Disorder Research (e.g., Voluntary Ethanol Preference and Consumption)

Mecamylamine has been investigated for its potential to reduce alcohol consumption and preference. In male C57BL/6J mice, systemic administration of mecamylamine significantly decreased both voluntary alcohol consumption and alcohol preference in a two-bottle choice test, without affecting total fluid intake. nih.gov These effects were observed with both intermittent and daily dosing schedules. nih.gov Other studies in rodents have produced similar findings, showing that mecamylamine reduces operant self-administration of ethanol and can block the increase in consumption that typically follows a period of deprivation. iums.ac.iriums.ac.ir Furthermore, direct administration of mecamylamine into the nucleus accumbens has been shown to reduce ethanol self-administration, highlighting the role of nAChRs in this brain region in modulating alcohol intake. iums.ac.iriums.ac.ir

In healthy human volunteers, the results have been more modest. One study found that while mecamylamine reduced the stimulant-like subjective effects of alcohol, it did not significantly reduce the choice to consume alcohol over a monetary reward. nih.gov There was, however, a trend for the drug to decrease alcohol choice among individuals who reported the greatest stimulant effects from alcohol. nih.gov

Table 1: Effects of Mecamylamine on Ethanol Consumption in Animal Models

| Study Type | Animal Model | Key Findings | Reference |

|---|---|---|---|

| Voluntary Consumption | C57BL/6J Mice | Significantly reduced alcohol consumption and preference. | nih.gov |

| Operant Self-Administration | Rats | Reduced operant oral self-administration of ethanol. | iums.ac.iriums.ac.ir |

| Intra-accumbal Administration | Rats | Reduced ethanol self-administration. | iums.ac.iriums.ac.ir |

Investigation in Other Substance Dependencies (e.g., Cocaine)

The role of nAChRs in cocaine dependence has led to research into mecamylamine as a potential therapeutic agent. In cocaine-dependent human subjects who were also smokers, mecamylamine was found to attenuate cue-induced cocaine craving. nih.gov While exposure to cocaine-related cues increased craving and anxiety, pretreatment with mecamylamine reduced this craving response. nih.gov

Preclinical studies in animal models support these findings. In rats trained to self-administer cocaine, extending the daily access time typically leads to an escalation of intake, a phenomenon thought to model the transition to compulsive drug use. elsevierpure.com When mecamylamine was added to the cocaine solution, it prevented this escalation of cocaine self-administration. elsevierpure.comdntb.gov.ua Once the mecamylamine was removed, the rats then showed an escalation in their cocaine intake. elsevierpure.com This suggests that mecamylamine-sensitive nAChRs are critical for the mechanisms that drive increased cocaine intake with longer access times. elsevierpure.com However, in drug discrimination studies with rhesus monkeys, mecamylamine did not significantly alter the discriminative stimulus effects of cocaine, although it did produce partial cocaine-like effects on its own at higher doses. nih.gov

Table 2: Effects of Mecamylamine in Cocaine Dependence Research

| Study Type | Subject | Key Findings | Reference |

|---|---|---|---|

| Cue-Induced Craving | Cocaine-Dependent Humans | Reduced cue-induced cocaine craving. | nih.gov |

| Self-Administration | Rats | Prevented the escalation of cocaine self-administration with extended access. | elsevierpure.com |

| Drug Discrimination | Rhesus Monkeys | Did not significantly alter the discriminative stimulus effects of cocaine. | nih.gov |

Research in Neuropsychiatric Disorder Models

Depression and Anxiety Models

Behavioral despair models, such as the forced swim test (FST) and tail suspension test (TST), are widely used to screen for potential antidepressant activity. nih.govresearchgate.net In these tests, immobility is interpreted as a state of behavioral despair, and a reduction in immobility time by a test compound is indicative of an antidepressant-like effect. researchgate.net

The effects of mecamylamine in these models have been shown to be dependent on the specific test and the animal strain used. nih.gov In the mouse forced swim test (mFST), mecamylamine demonstrated antidepressant-like effects by increasing swimming distance in NMRI and BALB/c mice, but not in C57BL/6J mice. nih.govku.dk Conversely, in the mouse tail suspension test (mTST), mecamylamine decreased immobility only in NMRI mice. nih.govku.dk These findings, which show different effects from the nAChR agonist nicotine, suggest that mecamylamine may produce its antidepressant-like effects through partially distinct mechanisms. nih.gov In rats, mecamylamine has also shown antidepressant effects in the forced swim test. nih.gov

Table 3: Effects of Mecamylamine in Behavioral Despair Models in Mice

| Test | Mouse Strain | Effect of Mecamylamine | Reference |

|---|---|---|---|

| Forced Swim Test (mFST) | NMRI | Increased swim distance (antidepressant-like) | nih.govku.dk |

| Forced Swim Test (mFST) | C57BL/6J | No effect on swim distance | nih.govku.dk |

| Forced Swim Test (mFST) | BALB/c | Increased swim distance (antidepressant-like) | nih.govku.dk |

| Tail Suspension Test (mTST) | NMRI | Decreased immobility (antidepressant-like) | nih.govku.dk |

| Tail Suspension Test (mTST) | C57BL/6J | No effect | nih.govku.dk |

| Tail Suspension Test (mTST) | BALB/c | No effect | nih.govku.dk |

Anxiolytic-like Effects in Social Interaction and Elevated Plus Maze Paradigms

Preclinical evidence suggests that this compound, a nicotinic acetylcholine receptor (nAChR) antagonist, exhibits anxiolytic (anxiety-reducing) properties in various animal models. nih.govnih.gov The anxiolytic potential of its racemic form, mecamylamine, has been demonstrated in key behavioral paradigms such as the elevated plus maze (EPM) and social interaction tests. nih.govnih.govkisti.re.kr

In the EPM test, a widely used model for assessing anxiety-like behavior in rodents, mecamylamine has been shown to produce significant anxiolytic effects. nih.govnih.gov This is typically measured by an increase in the time spent and the number of entries into the open, more "anxiety-provoking" arms of the maze compared to the enclosed arms. researchgate.net Studies have indicated that mecamylamine's effectiveness can be influenced by the dose and the baseline anxiety level of the animals, which can be manipulated by environmental conditions such as bright or dim lighting. nih.govkisti.re.kr For instance, under stressful, brightly lit conditions, mecamylamine increased the time rats spent in the open arms. nih.gov

Similarly, in the social interaction test, where reduced interaction time between unfamiliar rodents is interpreted as higher anxiety, mecamylamine has also shown dose-dependent anxiolytic effects. nih.govnih.gov While the S-(+)-mecamylamine enantiomer appeared more potent in the social interaction test, R-(-)-mecamylamine also demonstrated anxiolytic activity in other models like the forced swim test, although this effect was not consistent across all mouse strains. nih.gov

| Behavioral Paradigm | Animal Model | Key Finding with Mecamylamine | Reference |

|---|---|---|---|

| Elevated Plus Maze (EPM) | Rats | Increased time spent in the open arms, indicating anxiolytic properties under stressful conditions. | nih.gov |

| Social Interaction Test | Rats | Showed significant, dose-dependent anxiolytic effects. | nih.gov |

| Forced Swim Test | Mice | R-(-)-mecamylamine demonstrated anxiolytic effects, though this was not observed in all strains. | nih.gov |

Proposed Role of nAChR Antagonism in Mood Regulation

The anxiolytic and potential antidepressant-like effects of R-(-)-mecamylamine are thought to be mediated through its antagonism of nicotinic acetylcholine receptors (nAChRs). nih.govresearchgate.net The cholinergic system, particularly nAChRs, is increasingly recognized for its role in modulating mood and emotional states. nih.govoxfordre.com An overactivity of the cholinergic system has been hypothesized to contribute to depressive symptoms, suggesting that blocking these receptors could have therapeutic benefits. researchgate.netpnas.org

Research indicates that decreasing the activity of specific nAChR subtypes, such as the α4β2* nAChRs, can alleviate depression-like behaviors in animal models. nih.gov This is supported by findings that nicotinic antagonists can increase serotonin release in the hippocampus, a brain region crucial for mood regulation. nih.gov The antidepressant-like effects of mecamylamine have been observed in preclinical tests like the forced swim and tail suspension tests. nih.govnih.govresearchgate.net

Furthermore, nAChR antagonists like mecamylamine have been shown to blunt the body's physiological response to stress. For example, mecamylamine can attenuate the release of corticosterone, a stress hormone, in response to a stressor. nih.govnih.gov This suggests that by blocking nAChRs, mecamylamine can dampen the neuroendocrine cascade associated with stress and anxiety. nih.gov The α4β2 and α7 nAChR subtypes, in particular, have been identified as key players in these antidepressant-like effects. researchgate.net The ability of mecamylamine to modulate the hypothalamic-pituitary-adrenal (HPA) axis, a central stress response system, further supports its role in mood regulation. nih.govnih.gov

Cognitive Function and Impairment Models

Effects on Memory and Learning Paradigms (e.g., Delayed Matching to Sample, Radial Arm Maze)

The role of this compound in cognitive function is complex, with studies on its racemic form, mecamylamine, showing seemingly paradoxical effects that are highly dose-dependent. While higher doses of mecamylamine are known to impair learning and memory, very low doses have been reported to have cognitive-enhancing effects in some preclinical studies. nih.govnih.gov

In aged non-human primates, low doses of mecamylamine improved memory performance in the delayed matching to sample task, a measure of short-term visual recognition memory. nih.gov Similarly, in rats, low doses of mecamylamine have been found to enhance memory. nih.gov However, other research indicates that chronic administration of mecamylamine could hinder choice accuracy in tasks like the radial arm maze, a paradigm that assesses spatial learning and memory. nih.gov These differential effects may be attributable to the varying sensitivity of different nAChR subtypes to mecamylamine. nih.gov

Research Related to Attention Deficit Hyperactivity Disorder (ADHD)

The cholinergic system, including nAChRs, is implicated in the pathophysiology of Attention Deficit Hyperactivity Disorder (ADHD), a condition characterized by inattention, hyperactivity, and impulsivity. nih.govprinceton.edumdpi.com Animal models, such as the spontaneously hypertensive rat (SHR), are used to study the neurobiological underpinnings of ADHD. princeton.edumdpi.com

Preclinical research has explored the potential of nicotinic compounds in managing ADHD symptoms. While nicotinic agonists have shown some benefits, studies with the antagonist mecamylamine have yielded mixed results. nih.govnih.gov In a study involving adults with ADHD, ultra-low doses of mecamylamine did not improve core cognitive symptoms of ADHD but did significantly enhance recognition memory. nih.govnih.gov This suggests a nuanced role for nAChR antagonism, potentially involving mixed receptor activity (both blockade and activation) at different dose levels. nih.govnih.gov

Studies Relevant to Alzheimer's Disease

Alzheimer's disease (AD) is a neurodegenerative disorder characterized by cognitive decline, memory loss, and the presence of amyloid-beta (Aβ) plaques and neurofibrillary tangles in the brain. wlu.cacreative-biolabs.com The cholinergic hypothesis of AD posits that a deficit in cholinergic neurotransmission contributes significantly to the cognitive impairments seen in the disease. nih.gov

Animal models of AD are often created by inducing the accumulation of Aβ, which is known to be neurotoxic and to disrupt cholinergic function by inhibiting acetylcholine synthesis and release. creative-biolabs.comnih.govmdpi.com Given that mecamylamine is a nAChR antagonist, it has been used as a tool to create pharmacological models of cognitive impairment that mimic some aspects of AD. nih.gov By blocking nicotinic receptors, mecamylamine can induce a temporary and reversible decline in cognitive functions, including memory. nih.gov This allows researchers to test the efficacy of potential pro-cognitive compounds that might act on the nicotinic system. nih.gov

Schizophrenia Research

Research into schizophrenia has highlighted deficits in sensory gating, which is the brain's ability to filter out redundant or irrelevant sensory information. frontiersin.orguky.eduresearchgate.net A common measure of this is prepulse inhibition (PPI) of the acoustic startle response, a phenomenon that is often disrupted in individuals with schizophrenia. frontiersin.orgnih.gov

The nicotinic cholinergic system, particularly the α7-nAChR, is thought to play a crucial role in the mechanisms of sensory gating. nih.gov Studies in animal models have investigated how nicotinic compounds affect PPI. In rats, the nAChR channel blocker mecamylamine was found to decrease the inhibition of the startle response at higher doses, suggesting a disruption of sensorimotor gating. nih.gov In contrast, nicotine has been shown to improve gating in normal rats. nih.gov In human studies involving patients with schizophrenia who smoke, mecamylamine prevented the reversal of PPI deficits that is typically seen after smoking reinstatement, further implicating nAChR antagonism in the modulation of sensory gating. frontiersin.org These findings suggest that alterations in nAChR function may contribute to the attentional and sensory processing deficits observed in schizophrenia. nih.govnih.gov

Tourette's Syndrome Research

Preclinical and clinical research has explored the use of mecamylamine for Tourette's Syndrome (TS), a neuropsychiatric disorder that begins in childhood. nih.govnih.gov Investigations have often utilized the racemic mixture of mecamylamine, which contains both the R-(-) and S-(+) stereoisomers. nih.gov These studies have provided foundational insights into the potential role of nicotinic acetylcholine receptor (nAChR) antagonism in managing TS symptoms. nih.gov

Research suggests that mecamylamine may be particularly effective in addressing the behavioral and emotional dysfunctions associated with TS, such as symptoms of Attention Deficit Hyperactivity Disorder (ADHD), depression, sudden mood changes, anxiety, and aggression. nih.gov In studies with children who have TS, mecamylamine appeared to improve their ability to concentrate and function in social settings without emotional outbursts, even if the physical tics were not eliminated. nih.gov

A two-year retrospective, open-label study of 24 patients with TS evaluated the effects of racemic mecamylamine. The findings indicated a significant improvement in the clinical assessment of illness severity for the entire group. The study reported that mecamylamine had a notable effect on relieving motor and vocal tics, as well as on mood and behavior disturbances in children, adolescents, and adults with TS.

| Study Design | Patient Population | Key Findings | Reference |

|---|---|---|---|

| Retrospective, open-label study | 24 patients (19 under 18 years, 5 over 18 years) with Tourette's Syndrome | Statistically significant improvement in clinical global impression of severity. Effective in relieving motor/vocal tics and mood/behavior disturbances. | researchgate.net |

While much of the research has been conducted with the racemic mixture, some studies have begun to differentiate between the stereoisomers. In vivo studies have suggested that the R-(-)-isomer might be slightly more potent than the S-(+)-isomer in blocking the central nervous system effects of nicotine, although the difference in potency was not large. nih.gov Further research concluded that the effects of mecamylamine on nicotinic acetylcholine receptors are not strongly stereoisomer-selective. nih.gov

Research in Pain and Nociception Models

This compound has been investigated in various preclinical models of pain and nociception. This research primarily focuses on its role as a nicotinic acetylcholine receptor (nAChR) antagonist. nih.gov Studies using mouse models have shown that R-(-)-mecamylamine, its S-(+)-enantiomer, and the racemic mixture demonstrate no significant difference in potency for inhibiting the antinociceptive effects of nicotine. nih.gov This suggests a lack of strong stereoselectivity for this particular action. nih.gov

In models of inflammatory pain, the nicotinic antagonist mecamylamine has been shown to modulate pain thresholds at the peripheral level. nih.gov Intraplantar administration of mecamylamine in a carrageenan-induced inflammation model resulted in a dose-dependent reduction of the nociceptive threshold, indicating that nicotinic receptors are involved in the endogenous cholinergic modulation of inflammatory pain. nih.gov

Mechanisms of Nociceptive Pathway Modulation

The primary mechanism by which R-(-)-mecamylamine modulates nociceptive pathways is through the non-competitive antagonism of nicotinic acetylcholine receptors (nAChRs). nih.govnih.gov Unlike competitive antagonists that bind directly to the acetylcholine binding site, mecamylamine acts as an open-channel blocker. nih.gov It binds to a site located within the ion channel pore of the nAChR, physically obstructing the flow of cations and preventing receptor depolarization. nih.govnih.gov This action occurs in a voltage-dependent manner. nih.gov For the compound to exit the channel, an agonist must bind to the receptor to cause a conformational change back to the open state. nih.gov

R-(-)-Mecamylamine is considered a non-selective antagonist, interacting with a wide variety of nAChR subtypes. nih.gov However, sensitivities can vary between subtypes. Research using Xenopus oocytes to express different nAChR subtypes has provided insights into these interactions, though significant differences between the R-(-) and S-(+) isomers were not observed. nih.gov

| nAChR Subtype | Activity of Mecamylamine Stereoisomers | Key Findings | Reference |

|---|---|---|---|

| α4β2 (High and Low Sensitivity) | R-(-)-mecamylamine inhibits both high and low sensitivity subtypes. | One study reported S-(+)-mecamylamine enhances high-sensitivity receptors, but this was not reproduced in other studies. No large differences were seen between isomers overall. | nih.govresearchgate.net |

| β4-containing receptors | Most sensitive to mecamylamine. | Consistent finding across multiple studies. | nih.gov |

| α2, α5, and α6-containing receptors | Inhibited by mecamylamine. | No significant stereoisomer-selective differences were noted. | nih.gov |

Mecamylamine's influence on nociception also involves its interaction with various neurotransmitter systems that are regulated by nAChRs. nih.gov For instance, nAChRs are present on dopaminergic neurons in the ventral tegmental area (VTA), a key region in the brain's reward and pain pathways. nih.govnih.gov By blocking these receptors, mecamylamine can inhibit dopamine release. nih.gov Studies have shown that microinjections of mecamylamine into the VTA, as well as the basolateral amygdala and the CA1 region of the hippocampus, can decrease the rewarding effects of morphine, indicating that nAChRs in these areas mediate aspects of opioid signaling. nih.gov

Furthermore, mecamylamine can modulate the release of other neurotransmitters involved in pain and stress responses. Blockade of nAChRs in the brainstem by mecamylamine leads to a reduction in the release of norepinephrine in the paraventricular nucleus of the hypothalamus. nih.gov

Clinical Research and Translational Studies Involving R Mecamylamine Hydrochloride

Clinical Pharmacological Characterization of Mecamylamine (B1216088) Stereoisomers

Mecamylamine, chemically known as 3-methylaminoisocamphane hydrochloride, is a non-competitive antagonist of nAChRs that can cross the blood-brain barrier. nih.gov It exists as two stereoisomers, S-(+)-mecamylamine and R-(-)-mecamylamine, which exhibit different pharmacological properties.

Research into the stereoisomers has revealed differences in their interaction with various nAChR subtypes. For instance, S-(+)-mecamylamine has been observed to dissociate more slowly from α4β2 and α3β4 receptors compared to the R-(-) isomer. nih.gov Conversely, muscle-type nAChRs appear to be more sensitive to R-(-)-mecamylamine. nih.gov These differential effects on receptor subtypes are a key consideration for the potential therapeutic applications of each isomer. nih.gov

Studies have shown that S-(+)-mecamylamine may act as a positive allosteric modulator of high-sensitivity α4β2 nAChRs, whereas R-(-)-mecamylamine inhibits both high- and low-sensitivity α4β2 nAChRs. researchgate.net This suggests that the two isomers could have distinct, and in some cases opposing, effects on neuronal activity. The potential for different side effect profiles is also a consideration, with the S-(+) isomer being potentially preferable for chronic use due to its reduced action on muscle-type receptors. nih.gov

Evaluation in Neuropsychiatric Conditions

The unique properties of mecamylamine and its stereoisomers have led to their investigation in several neuropsychiatric conditions.

Clinical Trials in Cognitive Impairment and Subjective Cognitive Decline

The role of the nicotinic cholinergic system in cognitive processes has prompted investigations into the effects of mecamylamine on cognition. Interestingly, while high doses of mecamylamine (>5 mg) are known to cause cognitive impairment, some studies in animals have suggested a paradoxical cognitive-enhancing effect at very low doses. nih.gov

A study in adults with ADHD found that an ultra-low dose of 0.5 mg of mecamylamine significantly improved recognition memory. nih.gov This finding suggests a complex, dose-dependent effect of mecamylamine on cognitive functions.

Conversely, higher doses of mecamylamine have been used to induce temporary cognitive deficits in healthy volunteers, serving as a model for studying cognitive impairment. nih.govnih.gov These studies have demonstrated that mecamylamine can impair performance on tasks assessing adaptive tracking, alertness, and learning. nih.govnih.govscielo.br

Studies in Tourette's Syndrome

The potential of mecamylamine in treating Tourette's Syndrome (TS) has also been explored. A retrospective, open-label study of 24 patients with TS suggested that mecamylamine may be effective in relieving both motor and vocal tics, as well as associated mood and behavioral disturbances. nih.govcapes.gov.br Patients in this study received doses ranging from 2.5 to 6.25 mg per day. nih.gov A significant improvement in the Clinical Global Impression Scale (CGI) was observed for the group as a whole. nih.gov

However, a subsequent multicenter, double-blind, placebo-controlled study investigated mecamylamine as a monotherapy in children and adolescents with TS and did not find it to be effective in treating tics. nih.gov This study used doses up to 7.5 mg/day. nih.gov While the drug was well-tolerated, it was no more effective than placebo on the primary outcome measures. nih.gov The study did suggest a potential benefit for reducing sudden mood changes and depression in more severely affected individuals. nih.gov

| Study Type | Key Finding | Reference |

|---|---|---|

| Retrospective Open-Label Study | Significant improvement in CGI scores for motor/vocal tics and mood/behavior. | nih.gov |

| Multicenter, Double-Blind, Placebo-Controlled Study | Not effective as a monotherapy for tics. Potential benefit for mood symptoms in severely affected subjects. | nih.gov |

Clinical Trials for Alcohol Dependence

The interplay between nicotinic and alcohol systems in the brain has led to research into mecamylamine as a potential treatment for alcohol dependence. Preclinical studies in rodents have shown that mecamylamine can reduce alcohol consumption and preference. nih.gov Human laboratory studies have also found that mecamylamine can decrease the stimulant effects of alcohol and reduce craving. nih.gov

A randomized, double-blind, placebo-controlled clinical trial involving 128 individuals with current alcohol dependence evaluated the efficacy of 10 mg/day of mecamylamine over 12 weeks. nih.govnih.govresearchgate.net The study included both smokers and non-smokers. nih.govresearchgate.net The primary outcome was the percentage of heavy drinking days. The results showed no significant difference between the mecamylamine and placebo groups in reducing heavy drinking days, the percentage of drinking days, or the number of drinks per drinking day. nih.govnih.govresearchgate.net The researchers concluded that broad-spectrum antagonism of high-affinity nAChRs with mecamylamine may not be an effective strategy for treating alcohol use disorders. nih.gov

Another study was designed to evaluate mecamylamine as an augmenting agent for patients with both depression and alcohol dependence who were on a stable dose of an SSRI. clinicaltrials.gov This 12-week study aimed to randomize 30 participants to either mecamylamine or placebo. clinicaltrials.gov

| Study Population | Key Finding | Reference |

|---|---|---|

| Alcohol Dependent Individuals (Smokers and Non-smokers) | No significant reduction in alcohol consumption compared to placebo. | nih.govnih.govresearchgate.net |

| Depressed and Alcohol Dependent Patients on SSRIs | Study designed to evaluate mecamylamine as an augmenting agent. | clinicaltrials.gov |

Cognitive Challenge Models Using Mecamylamine

Given its ability to induce temporary cognitive deficits, mecamylamine has been utilized as a pharmacological challenge agent to study the role of the nicotinic cholinergic system in cognition. nih.govnih.govresearchgate.net These "challenge models" allow researchers to investigate the effects of pro-cognitive compounds in a controlled setting where cognitive function is temporarily impaired.

A double-blind, placebo-controlled, four-way crossover trial in 12 healthy male subjects compared the cognitive effects of oral mecamylamine (10 mg and 20 mg) with intravenous scopolamine (B1681570) (a muscarinic antagonist) and placebo. nih.govnih.gov The study found that mecamylamine produced a dose-dependent decrease in performance on tasks of adaptive tracking and alertness, and increased errors and performance time on finger tapping and visual verbal learning tasks. nih.govnih.gov

While the cognitive effects of mecamylamine were less pronounced than those of scopolamine at the doses tested, mecamylamine caused less sedation. nih.govnih.gov This suggests that the cognitive impairments induced by scopolamine may be at least partially due to its sedative effects. nih.govnih.gov The mecamylamine challenge model, therefore, offers a more specific tool for investigating the role of nicotinic receptors in cognition and for testing the efficacy of nicotinic acetylcholine (B1216132) receptor agonists. nih.govnih.gov

Development of Nicotinic Acetylcholine Receptor (nAChR) Specific Cognitive Decline Models

R-(-)-Mecamylamine Hydrochloride has been instrumental in the development of pharmacological models to study cognitive deficits specifically related to the blockade of nicotinic acetylcholine receptors (nAChRs). nih.gov These models are crucial for understanding the role of nAChRs in cognitive processes and for the preclinical and clinical testing of potential cognitive-enhancing therapies, particularly those targeting the nicotinic system. nih.gov

By antagonizing nAChRs in the central nervous system, mecamylamine induces a temporary and reversible state of cognitive impairment in healthy subjects. nih.gov This allows researchers to simulate the nAChR-related cognitive decline observed in various neuropsychiatric and neurodegenerative disorders, such as Alzheimer's disease and schizophrenia. mdpi.comclinicaltrials.gov The use of mecamylamine provides a specific framework to investigate the efficacy of nAChR agonists and other pro-cognitive agents in reversing these induced deficits. nih.gov

A key advantage of the mecamylamine model is its specificity for the nicotinic system, which allows for a more targeted investigation compared to broader cholinergic antagonists. nih.gov Research has demonstrated that mecamylamine administration leads to dose-dependent impairments in several cognitive domains, including attention, memory, and executive function. nih.govnih.gov

Comparative Studies with Muscarinic Antagonists (e.g., Scopolamine)

To better understand the distinct roles of nicotinic and muscarinic acetylcholine receptors in cognition, comparative studies have been conducted between mecamylamine and muscarinic antagonists like scopolamine. nih.govnih.gov While both agents induce cognitive deficits, they exhibit different profiles, reflecting their distinct mechanisms of action. nih.gov

A double-blind, placebo-controlled, four-way crossover study involving healthy male subjects compared the effects of oral mecamylamine and intravenous scopolamine on a range of cognitive and physiological measures. nih.gov The findings indicated that while scopolamine had more pronounced effects on most pharmacodynamic tests, mecamylamine induced a nicotinic receptor-specific temporary decline in cognitive function with less sedation. nih.govnih.gov This suggests that the cognitive effects of scopolamine may be at least partially attributable to its sedative properties. nih.gov

The table below summarizes the comparative effects of mecamylamine and scopolamine on various cognitive and physiological parameters from a key study.

Table 1: Comparative Effects of Mecamylamine and Scopolamine on Cognitive and Physiological Measures

| Parameter | Mecamylamine (20 mg) Effect vs. Placebo | Scopolamine (0.5 mg) Effect vs. Placebo |

|---|---|---|

| Adaptive Tracking | Significant Decrease in Performance | Significant Decrease in Performance |

| Visual Verbal Learning Test (Immediate & Delayed Recall) | Significant Decrease in Performance | Significant Decrease in Performance |

| Finger Tapping | Increased Performance Time and Errors | Significantly Stronger Effect than Mecamylamine |

| Body Sway | Increased | Significantly Stronger Effect than Mecamylamine |

| VAS Alertness | Significant Decrease | Significantly Stronger Effect than Mecamylamine |

| Reaction Time | No Significant Increase | Significant Increase |

| VAS Calmness | No Significant Increase | Significant Increase |

| Stroop Test | Decrease in Reaction Time | Increase in Performance |

| Saccadic Reaction Time | Increased | No Significant Effect |

Data sourced from a double-blind, placebo-controlled, four-way cross-over trial in healthy male subjects. nih.govnih.gov

These comparative data highlight the utility of mecamylamine in dissecting the specific contributions of nAChR function to cognition, distinct from the effects mediated by muscarinic receptors.

Investigation in Autonomic Dysreflexia

Autonomic dysreflexia is a serious condition characterized by a sudden and uncontrolled increase in blood pressure, primarily affecting individuals with spinal cord injuries at or above the sixth thoracic vertebra (T6). centerwatch.com Given that mecamylamine is a ganglionic blocker that can reduce blood pressure, its potential for managing autonomic dysreflexia has been a subject of clinical investigation. centerwatch.comclinicaltrials.gov

Preliminary studies have been designed to assess the efficacy of mecamylamine in preventing the hypertensive episodes associated with autonomic dysreflexia. centerwatch.com These studies typically involve inducing a controlled episode of autonomic dysreflexia through mild sensory stimulation in subjects with spinal cord injuries. Subsequently, mecamylamine is administered to determine its ability to prevent or attenuate the rise in blood pressure upon re-stimulation. centerwatch.com

The primary outcome measures in these investigations include the change in systolic and diastolic blood pressure, heart rate, and the incidence and severity of other symptoms of autonomic dysreflexia such as headache, flushing, and sweating. While the rationale for using mecamylamine in this context is strong due to its mechanism of action, detailed results from completed, large-scale clinical trials are not yet widely available in the published literature. The table below outlines the intended investigation in a preliminary study.

Table 2: Investigational Design for Mecamylamine in Autonomic Dysreflexia Prophylaxis

| Phase | Procedure | Primary Objective |

|---|---|---|

| Baseline | Mild sensory stimulation of the legs to provoke autonomic dysreflexia. | To establish the subject's baseline hypertensive response. |

| Intervention | Administration of mecamylamine prior to sensory stimulation. | To evaluate the effect of mecamylamine on preventing blood pressure elevations. |

| Confirmation | Repetition of sensory stimulation after mecamylamine administration. | To confirm the efficacy of mecamylamine in eliminating or reducing the autonomic dysreflexia response. |

Based on the design of a preliminary clinical study. centerwatch.com

Effects of Chronic Mecamylamine Administration and Associated Receptor Upregulation in vivo

The long-term administration of nAChR antagonists like mecamylamine can lead to adaptive changes in the brain, most notably an upregulation of nAChR density. nih.gov This phenomenon has been observed in preclinical in vivo studies and is thought to be a compensatory response to the chronic blockade of these receptors. nih.govpsu.edu

Continuous treatment with mecamylamine has been shown to result in a brain region- and subtype-specific increase in nicotinic receptors. nih.gov This upregulation is a key consideration in understanding the long-term effects of mecamylamine and may have implications for its therapeutic use in various CNS disorders. For instance, this neuroadaptive change could potentially contribute to the therapeutic effects observed in some conditions or the development of tolerance to certain effects of the drug. nih.gov

While the general phenomenon of receptor upregulation is established, the precise quantitative changes in specific nAChR subtypes and brain regions following chronic this compound administration require further detailed investigation. The table below provides a general overview of the observed effects.

Table 3: Effects of Chronic Mecamylamine Administration on Nicotinic Acetylcholine Receptors (nAChRs) in vivo

| Effect | Description | Significance |

|---|---|---|

| Receptor Upregulation | Increased density of nAChRs in various brain regions. | A compensatory neuroadaptive response to chronic receptor blockade. |

| Subtype Specificity | The degree of upregulation can vary between different nAChR subtypes. | Suggests differential roles and regulation of nAChR subtypes. |

| Regional Specificity | The extent of upregulation can differ across various brain areas. | Highlights the region-specific roles of nicotinic neurotransmission. |

Based on findings from preclinical in vivo studies. nih.govpsu.edu

Advanced Methodologies and Future Research Directions

Application of High-Resolution Structural Biology Techniques for Receptor-Ligand Interactions

To precisely understand how R-(-)-Mecamylamine Hydrochloride interacts with nicotinic acetylcholine (B1216132) receptors (nAChRs), scientists are turning to high-resolution structural biology techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and cryo-electron microscopy (cryo-EM) are at the forefront of this endeavor, providing unprecedented atomic-level detail. acs.orgnih.govazolifesciences.com

A significant study utilized high-resolution NMR to investigate the binding of R-(-)-mecamylamine to the transmembrane domain (TMD) of human α4β2 nAChRs. acs.org The experiments revealed that R-(-)-mecamylamine interacts with specific amino acid residues within both luminal and non-luminal sites of the receptor's channel. acs.orgnih.gov For instance, in the (α4)3(β2)2 stoichiometry, R-(-)-mecamylamine was found to interact with a luminal site near the threonine ring (position 2') and another near the extracellular ring (position 20'), as well as with non-luminal sites. acs.org These detailed interaction maps are crucial for understanding the compound's mechanism of action. acs.orgnih.gov

While cryo-EM has been instrumental in determining the structures of nAChRs, specific high-resolution structures of the receptor in complex with this compound are still a key area for future research. azolifesciences.comresearchgate.net Such studies would provide a static, high-resolution snapshot of the binding pose, complementing the dynamic information offered by NMR.

Utilization of Computational Approaches

Computational methods, such as molecular docking and molecular dynamics (MD) simulations, are powerful tools for predicting and analyzing the interaction between this compound and nAChRs. acs.orgnih.gov These in silico approaches complement experimental techniques by providing insights into the energetics and dynamics of binding.

Molecular docking studies have been crucial in delineating the potential binding pockets and orientations of R-(-)-mecamylamine within the α4β2 nAChR transmembrane domain. acs.orgnih.gov These simulations have shown that R-(-)-mecamylamine can adopt different binding modes depending on the receptor stoichiometry. acs.org For example, in the (α4)3(β2)2-TMD model, docking predicted that the protonated amino group of R-(-)-mecamylamine forms a hydrogen bond with the hydroxyl group of the α4-Thr296 residue. acs.org

Molecular dynamics simulations can further refine these models by simulating the movement of the ligand and receptor over time, providing a more dynamic picture of the binding process and the conformational changes that may occur in the receptor upon binding.

Development and Application of Genetic Manipulations and Subtype-Selective Tools in nAChR Research

The diverse family of nAChR subtypes presents a significant challenge in understanding the specific effects of a non-selective antagonist like mecamylamine (B1216088). nih.govmedchemexpress.com To address this, researchers are increasingly using genetic manipulation techniques and developing subtype-selective pharmacological tools.

Studies using knockout mice, which lack specific nAChR subunits, are invaluable for dissecting the roles of different receptor subtypes in the behavioral and physiological effects of this compound. nih.gov For instance, research on mice lacking the β2 or α7 subunits has helped to elucidate the involvement of these specific receptors in the antidepressant-like effects of mecamylamine. medchemexpress.commedchemexpress.com

Furthermore, the development of subtype-selective antagonists allows for a more precise pharmacological dissection of nAChR function. While mecamylamine itself is non-selective, studying its effects in the presence of more selective compounds can help to isolate the contributions of different nAChR subtypes. nih.govresearchgate.net

Brain Region-Specific Modulation Studies of nAChRs

The effects of this compound are not uniform throughout the brain, as the expression and composition of nAChR subtypes vary significantly across different neural circuits. nih.gov Therefore, brain region-specific modulation studies are essential for understanding the compound's complex central nervous system effects.

Local administration of mecamylamine into specific brain regions, such as the ventral tegmental area, nucleus accumbens, medial habenula, or interpeduncular nucleus, has been used to investigate its role in reward, reinforcement, and addiction-related behaviors. nih.goviums.ac.irnih.gov For example, injections into the CA1 region of the hippocampus have been shown to affect morphine-induced conditioned place preference. nih.gov These studies highlight that the behavioral outcomes of mecamylamine administration are highly dependent on the specific brain circuitry being modulated. nih.gov

| Brain Region | Associated Effects of Mecamylamine Administration | nAChR Subtypes Implicated |

| Ventral Tegmental Area | Modulation of reinforcing effects of alcohol. nih.gov | Not specified |

| Nucleus Accumbens | Inhibition of reinforcing effects of alcohol; modulation of operant oral EtOH self-administration. nih.goviums.ac.irnih.gov | α4β2 iums.ac.ir |

| Medial Habenula | Decrease in methamphetamine self-administration. nih.gov | α3β4 nih.gov |

| Interpeduncular Nucleus | Decrease in methamphetamine self-administration. nih.gov | α3β4* nih.gov |

| CA1 region of Hippocampus | Decrease in morphine-induced conditioned place preference. nih.gov | Not specified |

Biomarker Discovery and Validation for this compound Effects